methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
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Overview
Description
Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group, a dimethylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde, dimethylamine, and methyl acrylate.
Condensation Reaction: The first step involves the condensation of 3-bromobenzaldehyde with dimethylamine to form an intermediate imine.
Michael Addition: The intermediate imine undergoes a Michael addition reaction with methyl acrylate to form the desired product, this compound.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as ethanol or methanol, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.
Major Products
Oxidation: The major products of oxidation reactions are carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
- Methyl (E)-2-(3-fluorophenyl)-3-(dimethylamino)prop-2-enoate
- Methyl (E)-2-(3-iodophenyl)-3-(dimethylamino)prop-2-enoate
Uniqueness
Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSXRGAHCLSQFM-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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